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molecular formula C11H7BrFNO B1398701 5-Bromo-2-(4-fluorophenoxy)pyridine CAS No. 936343-65-6

5-Bromo-2-(4-fluorophenoxy)pyridine

Cat. No. B1398701
M. Wt: 268.08 g/mol
InChI Key: AAJHDBCTINSRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637520B2

Procedure details

5-Bromo-2-(4-fluoro-phenoxy)-pyridine (27.2 mg, 0.102 mmol) was dissolved in Et2O (0.8 mL). The mixture was cooled to −78° C. n-Butyl lithium (0.040 mL, 2.5 M in hexanes) was added and the reaction mixture was stirred for 5 min at −78° C. CO2 gas (from dry ice, passed through 4 Å molecular sieves) was bubbled through the mixture and the reaction was allowed to warm to 23° C. over 3 min. The solvents were removed by distillation then DCM (0.5 mL), DMF (0.05 mL) and oxalyl chloride (0.070 mL, 2.0 M in DCM) were added. The mixture was stirred for 3 min then cyclobutyl diazepine bis-HCl salt (27.6 mg, 0.122 mmol) and iPr2NEt (0.1 mL) were added to the reaction following dissolution in DCM (0.5 mL). The mixture was stirred for 3 min at 23° C. and was concentrated. Analysis by HPLC indicated a yield of 80%. Chromatography on SiO2 gave 21.5 mg (57%) of the title compound that was >90% pure by NMR.
Quantity
27.2 mg
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Name
cyclobutyl diazepine bis-HCl salt
Quantity
27.6 mg
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)=[N:6][CH:7]=1.[CH2:16]([Li])[CH2:17][CH2:18][CH3:19].Cl.Cl.C1(C2C=[CH:32][CH:31]=[CH:30][NH:29]N=2)CCC1.[CH3:34][CH2:35][N:36]([CH:40](C)C)C(C)C.CC[O:45]CC>C(Cl)Cl>[CH:19]1([N:29]2[CH2:30][CH2:31][CH2:32][N:36]([C:40]([C:2]3[CH:7]=[N:6][C:5]([O:8][C:9]4[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=4)=[CH:4][CH:3]=3)=[O:45])[CH2:35][CH2:34]2)[CH2:18][CH2:17][CH2:16]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
27.2 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC1=CC=C(C=C1)F
Name
Quantity
0.8 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
0.04 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
cyclobutyl diazepine bis-HCl salt
Quantity
27.6 mg
Type
reactant
Smiles
Cl.Cl.C1(CCC1)C1=NNC=CC=C1
Name
Quantity
0.1 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 5 min at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
CO2 gas (from dry ice, passed through 4 Å molecular sieves) was bubbled through the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 23° C. over 3 min
Duration
3 min
CUSTOM
Type
CUSTOM
Details
The solvents were removed by distillation
ADDITION
Type
ADDITION
Details
DCM (0.5 mL), DMF (0.05 mL) and oxalyl chloride (0.070 mL, 2.0 M in DCM) were added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 min
Duration
3 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 min at 23° C.
Duration
3 min
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(CCC1)N1CCN(CCC1)C(=O)C=1C=NC(=CC1)OC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 mg
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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